molecular formula C15H10ClN3 B1600651 5-Chloro-3,6-diphenyl-1,2,4-triazine CAS No. 94398-27-3

5-Chloro-3,6-diphenyl-1,2,4-triazine

Cat. No.: B1600651
CAS No.: 94398-27-3
M. Wt: 267.71 g/mol
InChI Key: RMDDWZKDMIUPAG-UHFFFAOYSA-N
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Description

5-Chloro-3,6-diphenyl-1,2,4-triazine is a heterocyclic compound with the molecular formula C15H10ClN3. It belongs to the class of triazines, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by a triazine ring substituted with chlorine and phenyl groups, making it a versatile molecule for various chemical reactions and applications .

Mechanism of Action

Target of Action

Triazine derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their substitution patterns .

Mode of Action

It’s known that triazine compounds can act as electron-deficient dienes in inverse electron demand diels alder reactions . This suggests that 5-Chloro-3,6-diphenyl-1,2,4-triazine might interact with its targets through electron transfer processes.

Biochemical Pathways

Triazine derivatives have been used in the synthesis of novel bipolar host materials for highly efficient phosphorescent oleds . This suggests that the compound may influence electron transport pathways in these systems.

Pharmacokinetics

The compound is known to be a solid at room temperature and soluble in toluene , which could influence its absorption and distribution in biological systems.

Result of Action

Given its use in the synthesis of materials for oleds , it may influence electron transport and light emission processes at the molecular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and sealed in dry conditions to maintain its stability . Furthermore, its solubility in toluene suggests that its action and efficacy could be influenced by the presence of organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,6-diphenyl-1,2,4-triazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the substitution of the hydrogen atom with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3,6-diphenyl-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3,6-diphenyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3/c16-14-13(11-7-3-1-4-8-11)18-19-15(17-14)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDDWZKDMIUPAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=N2)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536756
Record name 5-Chloro-3,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94398-27-3
Record name 5-Chloro-3,6-diphenyl-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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